Methyl 3,3-difluoro-2,2-dimethylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 3,3-difluoro-2,2-dimethylpropanoate can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed to produce 3,3-difluoro-2,2-dimethylpropanoic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Typically performed under acidic or basic conditions with water as the solvent.
Major Products
Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: Produces 3,3-difluoro-2,2-dimethylpropanoic acid and methanol.
Scientific Research Applications
Mechanism of Action
The mechanism of action for methyl 3,3-difluoro-2,2-dimethylpropanoate largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the fluorine atoms are replaced by nucleophiles, altering the compound’s structure and properties . The molecular targets and pathways involved are specific to the reaction conditions and reagents used .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 3,3-difluoro-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2,4(7)8)5(9)10-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWAGUPQBZUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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